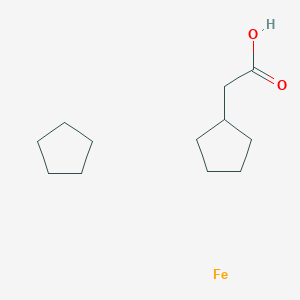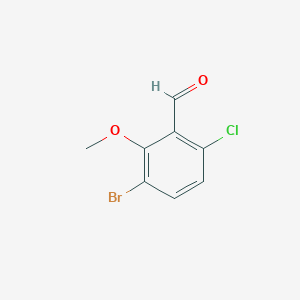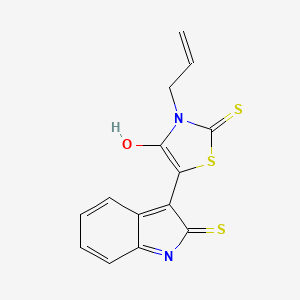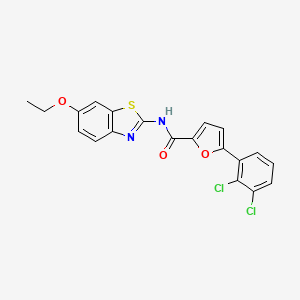![molecular formula C34H24N6O10 B15149246 N'~1~,N'~3~-bis{[3-(4-nitrophenoxy)phenyl]carbonyl}benzene-1,3-dicarbohydrazide](/img/structure/B15149246.png)
N'~1~,N'~3~-bis{[3-(4-nitrophenoxy)phenyl]carbonyl}benzene-1,3-dicarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE is a complex organic compound characterized by its multiple nitrophenoxy and benzohydrazide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as 3-(4-nitrophenoxy)phenylboronic acid . The reaction conditions often require specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while substitution reactions could introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitrophenoxy groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzohydrazide moiety may also play a role in binding to specific proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to these similar compounds, 3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE is unique due to its complex structure, which includes multiple nitrophenoxy and benzohydrazide groups
Propiedades
Fórmula molecular |
C34H24N6O10 |
|---|---|
Peso molecular |
676.6 g/mol |
Nombre IUPAC |
1-N',3-N'-bis[3-(4-nitrophenoxy)benzoyl]benzene-1,3-dicarbohydrazide |
InChI |
InChI=1S/C34H24N6O10/c41-31(35-37-33(43)23-6-2-8-29(19-23)49-27-14-10-25(11-15-27)39(45)46)21-4-1-5-22(18-21)32(42)36-38-34(44)24-7-3-9-30(20-24)50-28-16-12-26(13-17-28)40(47)48/h1-20H,(H,35,41)(H,36,42)(H,37,43)(H,38,44) |
Clave InChI |
DITUYZBWFZKSKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NNC(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15149177.png)

![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3,4-dimethylaniline](/img/structure/B15149195.png)
![1-[4-(benzyloxy)phenyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide](/img/structure/B15149202.png)
![3-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15149203.png)
![(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B15149204.png)




![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15149233.png)

![2-(4-ethylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate](/img/structure/B15149235.png)
![5-{[(4-Methoxyphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B15149241.png)
